(8-Bromoquinoxalin-5-yl)methanamine
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Overview
Description
(8-Bromoquinoxalin-5-yl)methanamine is a chemical compound that belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 8-substituted quinolines, which can be achieved using bromine or other brominating agents under controlled conditions . The resulting brominated quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methanamine group.
Industrial Production Methods
Industrial production of (8-Bromoquinoxalin-5-yl)methanamine may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(8-Bromoquinoxalin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinoxalin-5-ylmethanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, quinoxalin-5-ylmethanamine, and various substituted quinoxalines depending on the nucleophile used .
Scientific Research Applications
(8-Bromoquinoxalin-5-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (8-Bromoquinoxalin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methanamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating signal transduction pathways and cellular responses .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinoxalin-5-yl)methanamine |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5,11H2 |
InChI Key |
SIHTYAJMPDPBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1CN)N=CC=N2)Br |
Origin of Product |
United States |
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